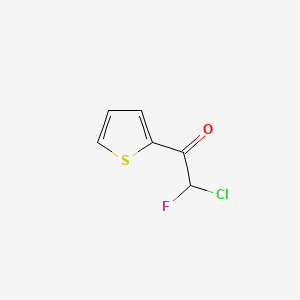![molecular formula C17H10F3N3 B12847425 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847425.png)
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core substituted with a phenyl group and a trifluoromethyl group. The presence of these substituents imparts distinct chemical and physical properties, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline typically involves multi-step organic reactions
Formation of Pyrazoloquinoline Core: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with hydrazine derivatives under acidic or basic conditions to form the pyrazoloquinoline scaffold.
Introduction of Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazoloquinoline derivative in the presence of a palladium catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
化学反応の分析
Types of Reactions
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazoloquinoline core, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and organometallic reagents under palladium-catalyzed conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced pyrazoloquinolines, and various substituted derivatives depending on the specific reagents and conditions used.
科学的研究の応用
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its electroluminescent properties.
作用機序
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline varies depending on its application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways.
Optoelectronic Properties: In materials science, the compound’s electroluminescent properties are attributed to the photoinduced charge transfer between the phenyl substituent and the pyrazoloquinoline core, leading to fluorescence emission.
類似化合物との比較
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline can be compared with other similar compounds such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]quinoline: Isomeric form with different substitution pattern, leading to variations in reactivity and applications.
1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]quinoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric effects, making it particularly valuable for certain applications in medicinal chemistry and materials science.
特性
分子式 |
C17H10F3N3 |
|---|---|
分子量 |
313.28 g/mol |
IUPAC名 |
1-phenyl-3-(trifluoromethyl)pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)15-13-10-11-6-4-5-9-14(11)21-16(13)23(22-15)12-7-2-1-3-8-12/h1-10H |
InChIキー |
SDTMKDDPTGGXKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4C=C3C(=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


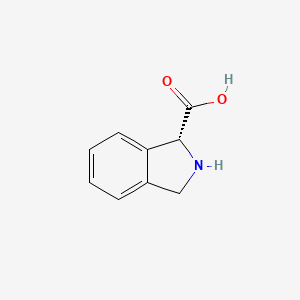
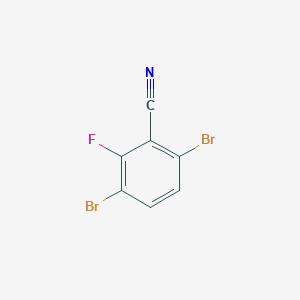

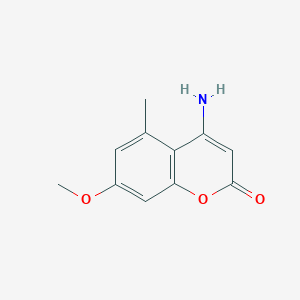
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
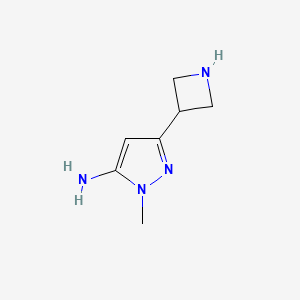
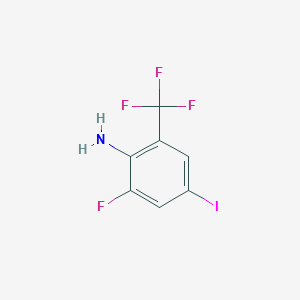
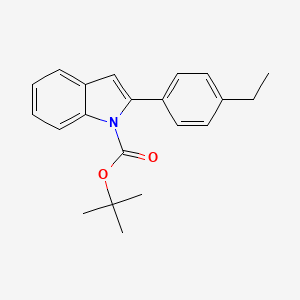
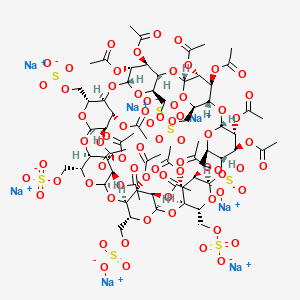

![1-(Difluoromethyl)-2-[(Difluoromethyl)Sulfanyl]-1H-Imidazole](/img/structure/B12847420.png)
